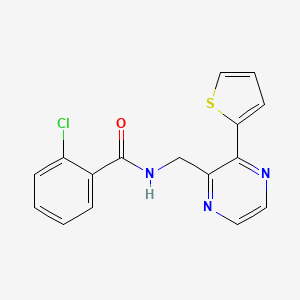
2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a 2-chloro group and a pyrazinylmethyl group attached to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzoyl chloride with 3-(thiophen-2-yl)pyrazine-2-methanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can be oxidized to sulfoxides or sulfones, and the pyrazine ring can undergo reduction to form dihydropyrazine derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate.
Major Products
Substitution: Formation of azido or thiol-substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrazine derivatives.
Coupling: Formation of biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Research: Studied for its interactions with biological macromolecules and potential as a bioactive compound.
Industrial Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiophene and pyrazine rings can interact with biological targets through π-π stacking or hydrogen bonding, influencing the compound’s bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-(pyrazin-2-yl)benzamide: Lacks the thiophene ring, which may affect its electronic properties and biological activity.
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide: Lacks the chloro group, potentially altering its reactivity and interaction with biological targets.
2-chloro-N-(thiophen-2-yl)benzamide: Lacks the pyrazine ring, which may influence its chemical behavior and applications.
Uniqueness
2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer distinct electronic properties and reactivity. The presence of both the thiophene and pyrazine rings, along with the chloro substituent, makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-chloro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c17-12-5-2-1-4-11(12)16(21)20-10-13-15(19-8-7-18-13)14-6-3-9-22-14/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQILXMHLHFSYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













